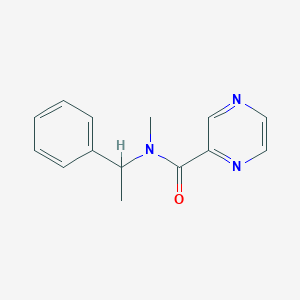![molecular formula C13H16BrNO2 B7514887 (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as JWH-018, which is a synthetic cannabinoid that is often used as a research chemical. The purpose of
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is similar to that of natural cannabinoids, such as delta-9-tetrahydrocannabinol (THC). It binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are located throughout the body. This binding leads to a variety of physiological and biochemical effects, including altered perception, mood, and pain sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone are similar to those of natural cannabinoids. It can cause altered perception, mood, and pain sensitivity. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, can lead to addiction, withdrawal symptoms, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound, which allows for greater control over the purity and concentration of the product. It is also a potent agonist of cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, there are also limitations to using (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural cannabinoids. It is also a relatively new compound, which means that there is still much to learn about its properties and effects.
Orientations Futures
There are several future directions for research on (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of cannabinoids for various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have greater potency and selectivity for specific cannabinoid receptors. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, on the human body.
Méthodes De Synthèse
The synthesis method of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of a piperidine precursor with a bromophenyl ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and requires careful control of temperature and reaction time to yield a high purity product. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is widely used in scientific research as a synthetic cannabinoid. It is often used to study the effects of cannabinoids on the human body, including the brain and nervous system. This compound is also used to investigate the potential therapeutic applications of cannabinoids for various medical conditions, such as chronic pain, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWICZDUJJVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)


